Enhanced Electrophilic Reactivity: Triflate Salt vs. Neutral 4-Pyridylmethanesulfonyl Chloride
The triflate salt form (CAS 130820-89-2) exhibits electrophilic reactivity orders of magnitude higher than the neutral sulfonyl chloride analog 4-pyridylmethanesulfonyl chloride (CAS 130820-88-1). This difference arises from the pre-associated triflate counterion, which furnishes a leaving group (trifluoromethanesulfonate, TfO⁻) with estimated relative reactivity approximately 10⁶–10⁸ greater than sulfonate leaving groups in nucleophilic displacement reactions [1]. The consequence is that the triflate salt can activate alcohols and amines under milder conditions than the neutral chloride alone.
| Evidence Dimension | Relative leaving group reactivity |
|---|---|
| Target Compound Data | Triflate leaving group: relative reactivity ~10¹⁰–10¹² (class estimate) |
| Comparator Or Baseline | Sulfonate leaving groups: relative reactivity ~10¹⁰–10¹² (mesylate/tosylate) |
| Quantified Difference | Triflate is significantly more reactive (orders of magnitude) than sulfonates; neutral sulfonyl chloride lacks pre-formed leaving group |
| Conditions | Nucleophilic substitution reactions (SN2/SN1) in organic solvents |
Why This Matters
For researchers synthesizing sulfonamides or activated esters from alcohols, the triflate salt form eliminates the need for separate activation steps or harsh bases, reducing reaction time and potentially improving yield.
- [1] Lepore, S. D., & He, Y. (2007). Recent advances in heterolytic nucleofugal leaving groups. Tetrahedron, 63(24), 5103-5122. View Source
